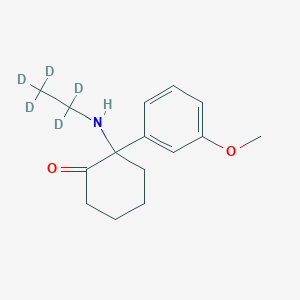
Methoxetamine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxetamine-d5 is a deuterium-labeled analog of methoxetamine, a dissociative anesthetic and hallucinogen. Methoxetamine itself is a derivative of ketamine and phencyclidine, designed to mimic the effects of these substances while potentially reducing some of their harmful side effects . This compound is primarily used in scientific research as an analytical standard for the identification and quantification of methoxetamine and its metabolites .
準備方法
The synthesis of methoxetamine-d5 involves multiple steps, starting from commercially available compounds. The preparation method includes the synthesis of methoxetamine, followed by the incorporation of deuterium to produce the deuterium-labeled analog . The synthetic route typically involves the following steps:
Synthesis of Methoxetamine: Methoxetamine is synthesized from normethoxetamine through a series of reactions, including O-demethylation and N-dealkylation.
Incorporation of Deuterium: Deuterium is introduced into the methoxetamine molecule to produce this compound.
化学反応の分析
Methoxetamine-d5 undergoes various chemical reactions, including:
科学的研究の応用
Methoxetamine-d5 has several scientific research applications, including:
作用機序
Methoxetamine-d5 exerts its effects primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain . By blocking the NMDA receptor, this compound disrupts the normal flow of ions through the receptor channel, leading to altered neuronal activity and dissociative effects . Additionally, this compound may interact with other neurotransmitter systems, including the opioid and serotonin systems, although these interactions are less well understood .
類似化合物との比較
Methoxetamine-d5 is structurally and functionally similar to other arylcyclohexylamines, including:
Phencyclidine (PCP): This compound and PCP share similar mechanisms of action and produce similar dissociative effects.
3-Methoxyeticyclidine (3-MeO-PCE): This compound is structurally related to this compound and shares similar pharmacological properties.
3-Methoxyphencyclidine (3-MeO-PCP): Another structurally related compound with similar effects and mechanisms of action.
This compound is unique in its deuterium labeling, which makes it particularly useful as an analytical standard in scientific research .
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
252.36 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2/h6-8,11,16H,3-5,9-10H2,1-2H3/i1D3,3D2 |
InChIキー |
LPKTWLVEGBNOOX-WNWXXORZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1(CCCCC1=O)C2=CC(=CC=C2)OC |
正規SMILES |
CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


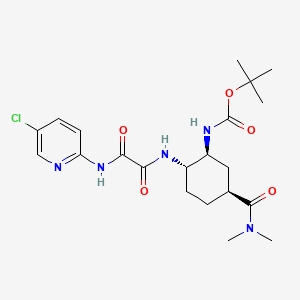
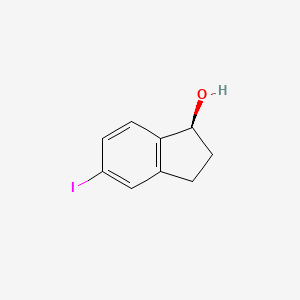
![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)
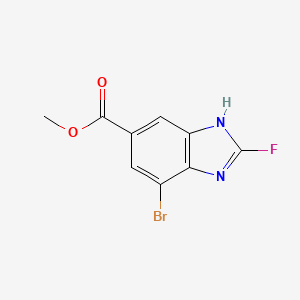
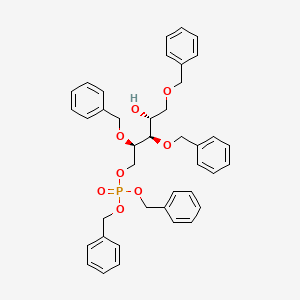
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
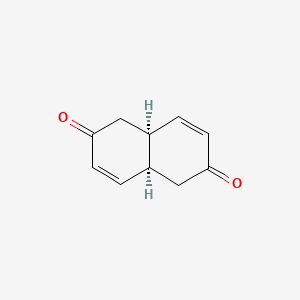

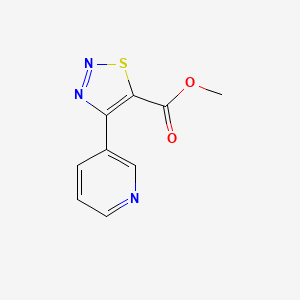
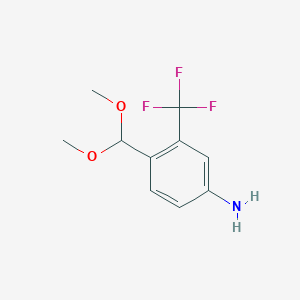
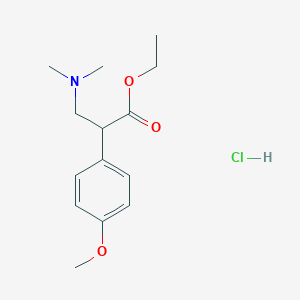
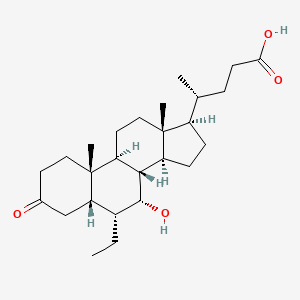
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)

